Thalidomide-CH2CONH-C2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-CH2CONH-C2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and linker used in PROTAC technology . This compound is primarily used in scientific research and drug discovery, particularly in the field of targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalidomide-CH2CONH-C2-COOH is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a CRBN ligand and a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general process involves multiple steps of organic synthesis, purification, and characterization to ensure the desired product’s purity and activity.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies. The production process includes rigorous quality control measures to ensure the final product meets the required specifications for research use .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-CH2CONH-C2-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different substituents .
Applications De Recherche Scientifique
Thalidomide-CH2CONH-C2-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the study of chemical reactions and mechanisms, particularly in the context of targeted protein degradation.
Biology: Employed in biological research to investigate protein interactions and cellular pathways.
Medicine: Utilized in drug discovery and development, especially for designing new therapeutic agents targeting specific proteins.
Mécanisme D'action
The mechanism of action of Thalidomide-CH2CONH-C2-COOH involves its binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation. The compound’s effects are mediated through the selective degradation of specific proteins, which can modulate various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thalidomide-CH2CONH-C2-COOH include other Thalidomide-based E3 ligase ligands used in PROTAC technology, such as:
- Lenalidomide
- Pomalidomide
- Other Thalidomide derivatives
Uniqueness
This compound is unique due to its specific conjugation with a CRBN ligand and linker, which enhances its ability to target and degrade specific proteins. This makes it a valuable tool in targeted protein degradation research and drug discovery .
Propriétés
Formule moléculaire |
C18H18N4O7 |
---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H18N4O7/c23-13-4-3-12(16(27)21-13)22-17(28)10-2-1-9(7-11(10)18(22)29)20-8-14(24)19-6-5-15(25)26/h1-2,7,12,20H,3-6,8H2,(H,19,24)(H,25,26)(H,21,23,27) |
Clé InChI |
USZAUESYYBVILE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.